Caprolactone acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

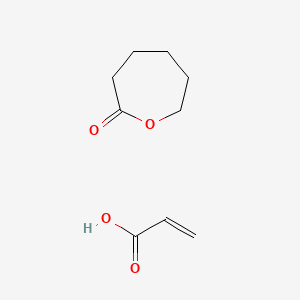

oxepan-2-one;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2.C3H4O2/c7-6-4-2-1-3-5-8-6;1-2-3(4)5/h1-5H2;2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFODFPMOHAYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O.C1CCC(=O)OCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88651-86-9, 210543-78-5 | |

| Record name | 2-Oxepanone, homopolymer, 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88651-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, polymer with 2-oxepanone, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210543-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110489-05-9 | |

| Record name | 2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Chemical Properties of Caprolactone Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprolactone (B156226) acrylate (B77674) is a versatile monomer increasingly utilized in the development of advanced biomaterials, particularly in the fields of drug delivery and tissue engineering. Its unique combination of a biodegradable caprolactone moiety and a polymerizable acrylate group allows for the synthesis of biocompatible and biodegradable polymers with tunable properties. This technical guide provides an in-depth overview of the fundamental chemical and physical properties of caprolactone acrylate, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in biomedical applications.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its properties are largely influenced by the length of the caprolactone chain, which can be controlled during synthesis. The following tables summarize the key quantitative data for a common variant of this compound.

| Property | Value | Reference |

| Molecular Formula | C9H14O4 | [1] |

| Molecular Weight | 186.20 g/mol | [1][2] |

| Boiling Point | >266 °C | [2][3][4] |

| Density (at 20°C) | 1.100 g/cm³ | [3][4] |

| Density (at 25°C) | 1.06 - 1.09 g/cm³ | [5][6][7] |

| Refractive Index (at 20°C) | 1.4637 | [3] |

| Refractive Index (at 25°C) | 1.463 | [5][6] |

| Viscosity (at 25°C) | 26-80 cP | [3][5][6] |

| Flash Point | >120 - 276 °C | [2][7] |

| Appearance | Clear, colorless to pale yellow liquid | [7] |

Note: The properties of this compound can vary depending on the specific isomer and purity.

Synthesis and Polymerization

This compound is typically synthesized through the ring-opening polymerization of ε-caprolactone, initiated by a hydroxyl-containing acrylate, such as 2-hydroxyethyl acrylate (HEA), in the presence of a catalyst. The resulting polymer can be further functionalized. The monomer itself can be conceptualized as a single caprolactone unit attached to an acrylate group.

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of ε-caprolactone with a hydroxyalkyl acrylate.

References

- 1. This compound | C9H14O4 | CID 66599592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 110489-05-9 [chemicalbook.com]

- 4. This compound | 110489-05-9 [amp.chemicalbook.com]

- 5. lencolo37.com [lencolo37.com]

- 6. L-6109 (CA) this compound UV Monomer CAS#110489-05-9 - Guangdong Lencolo New Material Co., LTD [lencolo37.com]

- 7. jamorin.com [jamorin.com]

The Core Mechanism of Caprolactone Acrylate Ring-Opening Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of caprolactone (B156226) acrylates, focusing on the core mechanism of the initial ring-opening polymerization (ROP) of ε-caprolactone (CL) to form hydroxyl-terminated polycaprolactone (B3415563) (PCL) prepolymers, which are subsequently functionalized with acrylate (B77674) groups. This guide is tailored for researchers, scientists, and drug development professionals who utilize these versatile monomers in applications such as hydrogel formation, 3D printing, and controlled drug delivery systems.

Introduction to Caprolactone Acrylates

Caprolactone acrylates are not typically single monomeric species but rather oligomeric or polymeric structures composed of a polycaprolactone backbone with acrylate functional groups at the chain ends. These molecules are prized for their dual functionality: the biodegradable and biocompatible PCL core and the reactive acrylate groups that can undergo rapid polymerization, often initiated by light (photopolymerization), to form crosslinked networks.[1]

The synthesis is a two-stage process:

-

Ring-Opening Polymerization (ROP) of ε-Caprolactone: A hydroxyl-containing initiator is used to polymerize ε-caprolactone, resulting in a hydroxyl-terminated PCL (PCL-diol, -triol, etc.). The molecular weight of the PCL backbone is controlled at this stage.[1]

-

Acrylation: The terminal hydroxyl groups of the PCL are esterified with a reagent like acryloyl chloride to introduce the acrylate functionalities.[1]

This guide will focus primarily on the mechanism and experimental protocols for the first and foundational step: the ring-opening polymerization of ε-caprolactone to create the necessary prepolymers.

Mechanism of Ring-Opening Polymerization

The most prevalent and industrially significant method for the synthesis of PCL prepolymers for acrylation is the coordination-insertion ring-opening polymerization catalyzed by stannous octoate (Sn(Oct)₂).[2][3] This mechanism is favored for its ability to produce polymers with controlled molecular weights and low polydispersity.[3]

The polymerization proceeds through the following key steps:

-

Initiator Formation: Stannous octoate itself is not the true initiator. It first reacts with a hydroxyl-containing compound (an alcohol or diol/triol initiator) to form a tin alkoxide species, which is the active initiator.[2][4]

-

Coordination: The carbonyl oxygen of the ε-caprolactone monomer coordinates to the tin center of the tin alkoxide. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.[2][5]

-

Insertion (Nucleophilic Attack): The alkoxide group of the initiator attacks the activated carbonyl carbon of the monomer. This leads to the cleavage of the acyl-oxygen bond of the caprolactone ring, thus "opening" the ring.[2]

-

Propagation: The newly formed alkoxide end-group can then coordinate with and attack another ε-caprolactone monomer, propagating the polymer chain. This process repeats, extending the PCL chain.[5]

The molecular weight of the resulting PCL-diol or -triol is determined by the molar ratio of the ε-caprolactone monomer to the hydroxyl initiator.[6]

Quantitative Data for Synthesis

The following tables summarize key quantitative data for the synthesis of hydroxyl-terminated PCL prepolymers, the precursors to caprolactone acrylates.

Table 1: Synthesis of Hydroxyl-Terminated Polycaprolactone Prepolymers

| Product Name | Initiator | Monomer/Initiator Molar Ratio (CL/OH) | Catalyst | Temperature (°C) | Time (h) | Reference |

| PCL530-diol | Diethylene Glycol | 4:1 | 1% Stannous Octoate | Room Temperature | 24 | [1] |

| Glycerol-3 caprolactone triol | Glycerol (B35011) | 3.3:1 | Not specified | 130 | 24 | [1] |

| Glycerol-6 caprolactone triol | Glycerol | 6.6:1 | Not specified | 130 | 24 | [1] |

| PCL530-diol | Diethylene Glycol | 4:1 | 0.1% w/w Stannous Octoate | 130 | 24 | [7] |

| PCL800-diol | Diethylene Glycol | 6.1:1 | 0.1% w/w Stannous Octoate | 130 | 24 | [7] |

| PCL1000-diol | Diethylene Glycol | 8.1:1 | 0.1% w/w Stannous Octoate | 130 | 24 | [7] |

Table 2: Properties of Acrylate-Functionalized Polycaprolactone

| Product Name | Functionality | Viscosity (cps at room temp.) | Compressive Modulus (MPa) | Compressive Strength (MPa) | Reference |

| PCL530DA | Diacrylate | 176.8 | 65.7 ± 12.7 | 5.3 ± 0.29 | [1][8] |

| Glycerol-3CL-TA | Triacrylate | 97.7 | 80.9 ± 6.1 | 8.3 ± 0.18 | [1][8] |

| Glycerol-6CL-TA | Triacrylate | 619.3 | 32.1 ± 4.1 | 3.0 ± 0.53 | [1][8] |

Experimental Protocols

Synthesis of PCL530-diol

Materials:

-

Diethylene glycol (DEG)

-

ε-Caprolactone (CL)

-

Stannous octoate (Sn(Oct)₂)

-

Nitrogen gas supply

-

Dry the diethylene glycol at 130°C for 1 hour under a nitrogen atmosphere.

-

In a reaction vessel under a nitrogen atmosphere, add the dried diethylene glycol.

-

Add ε-caprolactone to the reaction vessel at a molar ratio of 4:1 (CL:DEG).

-

Add stannous octoate as a catalyst at a concentration of 0.1% w/w of the total reactants.

-

The reaction can be carried out either at room temperature for 24 hours[1] or at 130°C for 24 hours[7] for a higher reaction rate.

-

The resulting PCL530-diol is a viscous liquid at room temperature.

Synthesis of Glycerol-caprolactone triols

Materials:

-

Glycerol

-

ε-Caprolactone (CL)

-

Stannous octoate (Sn(Oct)₂) (optional, can proceed thermally)

-

Nitrogen gas supply

Procedure: [1]

-

Dry the glycerol under vacuum.

-

Thoroughly mix the dried glycerol with ε-caprolactone in a reaction vessel. The molar ratio of CL to glycerol should be adjusted to achieve the desired chain length (e.g., 3.3:1 for Glycerol-3 caprolactone triol, 6.6:1 for Glycerol-6 caprolactone triol).

-

Heat the mixture to 130°C under a nitrogen atmosphere.

-

Allow the polymerization to proceed for 24 hours.

-

The resulting glycerol-caprolactone triol is a viscous liquid.

Acrylation of PCL-diols and -triols

Materials:

-

PCL-diol or PCL-triol

-

Acryloyl chloride

-

Triethylamine (B128534) (TEA) or Potassium Carbonate (K₂CO₃) as a proton scavenger

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Nitrogen gas supply

-

Dry the PCL-diol or -triol at 120°C under a nitrogen atmosphere for 1 hour and then cool to below 50°C.

-

Dissolve the dried PCL prepolymer in anhydrous THF in a reaction vessel under a nitrogen atmosphere.

-

Add triethylamine to the solution.

-

Cool the solution in an ice bath.

-

Slowly add acryloyl chloride dropwise to the cooled solution while stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

The resulting mixture contains the acrylate-functionalized PCL, which can be purified by filtration to remove the triethylamine hydrochloride salt and subsequent precipitation.

Visualizations

References

- 1. Synthesis, Characterization, and Visible Light Curing Capacity of Polythis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Stannous Octoate on the Composition, Molecular Weight, and Molecular Weight Distribution of Ethylene Glycol-Initiated Poly(ϵ-Caprolactone) | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biodegradability of Polycaprolactone Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability of polycaprolactone (B3415563) acrylate (B77674) (PCLA), a versatile biomaterial increasingly utilized in drug delivery, tissue engineering, and medical device fabrication. This document details the mechanisms of degradation, presents quantitative data from relevant studies, outlines experimental protocols for assessing biodegradability, and discusses the biocompatibility of its degradation byproducts.

Introduction to Polycaprolactone Acrylate

Polycaprolactone (PCL) is a well-established biodegradable and biocompatible polyester (B1180765) approved by the Food and Drug Administration (FDA) for various biomedical applications.[1] Its slow degradation rate, typically over 2-3 years, makes it suitable for long-term implants and controlled drug release systems.[2][3] To tailor its properties for specific applications, PCL is often functionalized with acrylate groups to form polythis compound (PCLA), such as polycaprolactone diacrylate (PCLDA) or dimethacrylate (PCLDMA). This modification allows for photocuring, enabling the fabrication of crosslinked hydrogels and scaffolds with tunable mechanical properties and degradation kinetics.[2][4] Understanding the biodegradation of these crosslinked PCLA networks is critical for their rational design in advanced drug delivery and regenerative medicine.

Mechanisms of Polythis compound Degradation

The degradation of PCLA is primarily governed by the hydrolysis of the ester linkages within the polycaprolactone backbone, a process that can be either abiotic or enzyme-mediated. The crosslinked acrylate network influences the accessibility of these ester bonds to water and enzymes, thereby modulating the degradation rate.

Hydrolytic Degradation

Hydrolytic degradation of PCLA involves the cleavage of ester bonds in the PCL backbone upon reaction with water.[4] This process can be influenced by pH and temperature.[5] The degradation can proceed through two main mechanisms:

-

Bulk Erosion: Where water penetrates the entire polymer matrix, leading to a relatively uniform degradation throughout the material. This is often accompanied by a significant decrease in molecular weight before substantial mass loss is observed.[5]

-

Surface Erosion: Where degradation is confined to the surface of the polymer. This is more common in highly hydrophobic polymers or when the rate of hydrolysis at the surface is much faster than the rate of water diffusion into the bulk.[6]

The crosslinked nature of PCLA can influence which mechanism dominates. A higher crosslink density can restrict water penetration, potentially favoring surface erosion.[7]

The general mechanism for the hydrolytic degradation of the PCL backbone is the cleavage of the ester bonds, which ultimately can lead to the formation of 6-hydroxycaproic acid and other low molecular weight oligomers.[5]

Enzymatic Degradation

In biological environments, the degradation of PCLA can be significantly accelerated by enzymes, particularly lipases and esterases.[8] These enzymes catalyze the hydrolysis of the ester bonds in the PCL backbone. The enzymatic degradation of PCL is typically a surface-mediated process, as the large size of the enzymes prevents them from penetrating deep into the polymer matrix.[8]

The susceptibility of PCLA to enzymatic degradation is influenced by several factors:

-

Enzyme Concentration: Higher enzyme concentrations generally lead to faster degradation rates.

-

Surface Area and Morphology: Materials with a higher surface area-to-volume ratio, such as nanofibers or porous scaffolds, exhibit faster enzymatic degradation.[9]

-

Crystallinity: The amorphous regions of PCL are more susceptible to enzymatic attack than the crystalline regions.[10]

-

Crosslink Density: A higher degree of crosslinking can hinder enzyme access to the ester bonds, thereby slowing down the degradation rate.[2]

Quantitative Analysis of PCLA Degradation

The degradation of PCLA can be quantified by measuring changes in mass, molecular weight, and mechanical properties over time.

Mass Loss

The following tables summarize quantitative data on the mass loss of PCLA under different degradation conditions.

Table 1: Accelerated Hydrolytic Degradation of PCLDMA/HDDA Copolymers in 5 M NaOH

| Time (days) | Mass Loss (%) of 10% PCLDMA / 90% HDDA | Mass Loss (%) of 20% PCLDMA / 80% HDDA |

| 5 | ~0 | ~0 |

| 10 | ~0 | ~0 |

| 20 | ~0 | ~0 |

| >20 | Minimal mass loss in the bulk over 160 days | Minimal mass loss in the bulk over 160 days |

| Data adapted from an accelerated degradation study. While bulk mass loss was minimal, significant surface erosion of micropillars was observed.[6] |

Table 2: Enzymatic Degradation of PCL-based Hydrogels

| Time (days) | Mass Loss (%) of PEG-CAP-DM (m=5.5) in 0.1 mg/mL Lipase (B570770) | Mass Loss (%) of PEG-CAP-DM (m=5.5) in 1.0 mg/mL Lipase |

| 5 | ~20 | ~60 |

| 10 | ~40 | ~85 |

| 15 | ~60 | >90 |

| 20 | ~75 | >95 |

| 25 | >80 | ~100 |

| Data represents degradation of hydrogels with PCL subunits, indicating the influence of enzyme concentration.[5] |

Molecular Weight Changes

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to monitor the changes in number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer during degradation. A decrease in molecular weight is a direct indicator of chain scission.

Table 3: Molecular Weight Reduction of PCL during Hydrolytic Degradation in PBS at 37°C

| Time (weeks) | Mn Decrease (%) of Nongrafted PCL | Mn Decrease (%) of pNaSS grafted PCL |

| 48 (1 year) | ~10 | ~76.5 |

| 120 (2.5 years) | 11.4 ± 2.6 | Stabilized after 1 year |

| Comparative data for unmodified PCL, highlighting that surface modifications can significantly accelerate degradation.[5] |

Experimental Protocols for Biodegradability Assessment

Accelerated Hydrolytic Degradation

This protocol is designed to accelerate the hydrolytic degradation of PCLA to observe changes in a shorter timeframe.

Materials:

-

PCLA samples of defined dimensions.

-

5 M Sodium Hydroxide (NaOH) solution.

-

Deionized water.

-

Vacuum oven.

-

Analytical balance.

Procedure:

-

Prepare PCLA samples of known mass and dimensions.

-

Submerge the samples in a sealed vial containing 5 M NaOH solution.

-

Incubate at a constant temperature (e.g., 37°C).

-

At predetermined time points, remove the samples from the NaOH solution.

-

Rinse the samples thoroughly with deionized water to remove any residual NaOH.

-

Dry the samples under vacuum until a constant weight is achieved.

-

Measure the final mass and calculate the percentage of mass loss.

-

Characterize the surface morphology using Scanning Electron Microscopy (SEM).

Enzymatic Degradation in a Lipase Solution

This protocol simulates the enzymatic degradation of PCLA in a biological environment.

Materials:

-

PCLA hydrogel or scaffold samples.

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Lipase from a suitable source (e.g., Pseudomonas cepacia or porcine pancreas).

-

Bovine Serum Albumin (BSA, optional, to prevent enzyme denaturation).

-

Incubator with agitation.

-

Freeze-dryer.

Procedure:

-

Prepare PCLA samples of known dry weight.

-

Prepare a lipase solution of desired concentration (e.g., 0.1 - 1.0 mg/mL) in PBS. A control solution of PBS without the enzyme should also be prepared.

-

Immerse the PCLA samples in the enzyme solution and the control solution in separate containers.

-

Incubate the samples at 37°C with gentle agitation.

-

The enzyme solution should be replaced periodically (e.g., every 24-48 hours) to maintain enzyme activity.

-

At specified time intervals, remove the samples, rinse with deionized water, and freeze-dry to a constant weight.

-

Calculate the percentage of mass loss.

-

Analyze the molecular weight of the remaining polymer using GPC/SEC.

-

The degradation products in the supernatant can be analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Biocompatibility of PCLA and its Degradation Products

The biocompatibility of a biodegradable polymer is intrinsically linked to the cytotoxicity of its degradation products. PCL is known for its excellent biocompatibility, and its degradation product, 6-hydroxycaproic acid, is non-toxic and can be metabolized by the body.[5]

Studies on PCLA-based materials have generally shown good cytocompatibility. For instance, copolymers of PCLDMA and 1,6-hexanediol (B165255) diacrylate (HDDA) did not show significant cytotoxic effects on A549 cells in vitro.[6] Similarly, in vivo studies of PCL-based scaffolds have demonstrated good biocompatibility with no adverse tissue reactions.[3][7] The degradation products of PCLA are expected to be a mixture of PCL oligomers, 6-hydroxycaproic acid, and fragments containing the acrylate crosslinker. While the PCL components are biocompatible, the fate and potential toxicity of the acrylate-containing fragments should be carefully evaluated for any new PCLA formulation intended for biomedical use.

Conclusion

Polythis compound is a promising biomaterial with tunable degradability and mechanical properties, making it highly suitable for advanced applications in drug delivery and tissue engineering. Its biodegradation is primarily driven by the hydrolysis of ester bonds in the PCL backbone, a process that can be significantly accelerated by enzymes. The crosslinking density and the overall architecture of the PCLA network are key parameters for controlling the degradation rate. The degradation products of PCL are generally considered biocompatible, but a thorough evaluation of the specific byproducts of any novel PCLA formulation is essential. This guide provides a foundational understanding for researchers and developers working with this versatile class of biodegradable polymers.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. mdpi.com [mdpi.com]

- 3. An Analysis of the Biocompatibility, Cytotoxicity, and Bone Conductivity of Polycaprolactone: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.gatech.edu [repository.gatech.edu]

- 5. Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Controlled degradation of polycaprolactone-based micropillar arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites under In Vivo Conditions for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme-Embedded Degradation of Poly(ε-caprolactone) using Lipase-Derived from Probiotic Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.monash.edu [research.monash.edu]

A Beginner's Guide to the Synthesis and Characterization of Caprolactone Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of caprolactone (B156226) acrylate (B77674), a versatile monomer increasingly utilized in the development of biodegradable and biocompatible materials for medical and pharmaceutical applications. This document outlines common synthetic routes, detailed experimental protocols, and essential characterization techniques to equip researchers with the fundamental knowledge for producing and evaluating this valuable compound.

Introduction to Caprolactone Acrylate

Poly(ε-caprolactone) (PCL) is a well-known biodegradable polyester (B1180765) with applications in tissue engineering, drug delivery, and 3D printing.[1][2][3] The introduction of acrylate functional groups to the PCL backbone imparts photoreactive properties, enabling the formation of crosslinked networks upon exposure to UV or visible light.[1] This crosslinking capability allows for the fabrication of materials with tunable mechanical properties and degradation profiles, making this compound a highly attractive building block for advanced biomaterials.

Synthesis of this compound

The synthesis of this compound is typically a two-step process: first, the ring-opening polymerization (ROP) of ε-caprolactone to form a hydroxyl-terminated PCL oligomer or polymer, followed by the esterification of the hydroxyl end-groups with an acrylic acid derivative.

Step 1: Ring-Opening Polymerization of ε-Caprolactone

The ring-opening polymerization of ε-caprolactone is a versatile method to produce PCL with controlled molecular weights.[3][4][5] This reaction is typically initiated by a compound containing hydroxyl groups (an initiator) and catalyzed by a metal-based catalyst, most commonly stannous octoate (Sn(Oct)₂).[1][6] The molecular weight of the resulting PCL is determined by the molar ratio of the monomer (ε-caprolactone) to the initiator.

Experimental Protocol: Synthesis of Hydroxyl-Terminated Polycaprolactone (B3415563)

-

Materials:

-

Procedure:

-

Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen to exclude moisture, which can interfere with the polymerization.

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the desired amount of diethylene glycol. For example, to target a specific molecular weight, the molar ratio of ε-caprolactone to diethylene glycol is adjusted.

-

Add the calculated amount of ε-caprolactone to the flask.

-

Under a gentle flow of nitrogen, add the stannous octoate catalyst (typically 0.01-0.1 mol% of the monomer).

-

Heat the reaction mixture to 130°C and stir for 24 hours under a nitrogen atmosphere.[1]

-

After 24 hours, cool the reaction mixture to room temperature. The resulting product is a viscous liquid or a waxy solid depending on the molecular weight.

-

For purification, the polymer can be dissolved in a suitable solvent like dichloromethane (B109758) and precipitated in a non-solvent such as cold methanol (B129727) to remove unreacted monomer and catalyst residues.[7] The purified polymer is then dried under vacuum.

-

Synthesis Workflow: Ring-Opening Polymerization

Caption: Workflow for the synthesis of hydroxyl-terminated polycaprolactone via ring-opening polymerization.

Step 2: Acrylation of Hydroxyl-Terminated Polycaprolactone

The second step involves the conversion of the terminal hydroxyl groups of the PCL into acrylate groups. This is typically achieved by reacting the PCL-diol with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.[1]

Experimental Protocol: Synthesis of Polycaprolactone Diacrylate (PCLDA)

-

Materials:

-

Hydroxyl-terminated polycaprolactone (PCL-diol) from Step 1

-

Acryloyl chloride

-

Triethylamine (B128534) (base)

-

Tetrahydrofuran (B95107) (THF, anhydrous solvent)

-

Nitrogen gas supply

-

-

Procedure:

-

Ensure all glassware is thoroughly dried.

-

Dissolve the PCL-diol in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine to the solution (a slight molar excess relative to acryloyl chloride).

-

Cool the reaction mixture in an ice bath (0°C).

-

Slowly add acryloyl chloride (typically a 1.1 to 1.5 molar excess per hydroxyl group) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours in the dark to prevent premature polymerization of the acrylate groups.[1]

-

After 24 hours, the triethylamine hydrochloride salt will have precipitated. Filter the mixture to remove the salt.

-

The filtrate is then concentrated under reduced pressure.

-

The resulting product can be further purified by dissolving in dichloromethane and washing with a saturated sodium bicarbonate solution and then with brine to remove any remaining impurities. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under vacuum.

-

Synthesis Workflow: Acrylation

Caption: Workflow for the acrylation of hydroxyl-terminated polycaprolactone.

Characterization of this compound

Thorough characterization is crucial to confirm the successful synthesis and to understand the properties of the resulting this compound. The primary techniques employed are Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present in the synthesized polymer and to confirm the success of the acrylation step.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the purified this compound is placed directly on the ATR crystal of the FTIR spectrometer.

-

Data Acquisition: Spectra are typically recorded in the range of 4000-650 cm⁻¹.

Expected Results:

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3500 | -OH stretch | Disappearance after acrylation indicates successful reaction.[1] |

| ~2945 and ~2865 | C-H stretch | Characteristic of the PCL backbone. |

| ~1720-1730 | C=O stretch (ester) | Strong peak characteristic of the caprolactone ester linkage.[1] |

| ~1635-1640 | C=C stretch (acrylate) | Appearance of this peak confirms the presence of the acrylate group.[1] |

| ~1410 and ~810 | C-H bending (acrylate) | Further confirmation of the acrylate group. |

| ~1190 and ~1060 | C-O stretch | Characteristic of the PCL backbone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized this compound and for determining the degree of acrylation.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

-

Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

Expected Results:

| Chemical Shift (δ, ppm) | Assignment | Significance |

| 5.8 - 6.5 | Vinyl protons (-CH=CH₂) | Appearance of these three distinct peaks confirms the presence of the acrylate group.[1] |

| 4.06 | -CH₂-O-C=O | Methylene protons of the caprolactone unit adjacent to the ester oxygen. |

| 2.31 | -C=O-CH₂- | Methylene protons of the caprolactone unit adjacent to the carbonyl group. |

| 1.65 and 1.38 | -CH₂-CH₂-CH₂- | Methylene protons of the caprolactone unit. |

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.[8][9]

Experimental Protocol: GPC Analysis

-

Sample Preparation: Dissolve the polymer in a suitable mobile phase, such as tetrahydrofuran (THF), at a concentration of approximately 1-2 mg/mL.

-

Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and columns suitable for the expected molecular weight range. Polystyrene standards are commonly used for calibration.[10]

-

Data Analysis: The molecular weight distribution is determined by comparing the elution time of the sample to the calibration curve.

Expected Results: A unimodal molecular weight distribution is typically desired, indicating a well-controlled polymerization. The PDI value provides information about the breadth of the molecular weight distribution, with values closer to 1.0 indicating a more uniform polymer chain length.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the this compound.

Experimental Protocol: DSC Analysis

-

Sample Preparation: A small amount of the polymer (5-10 mg) is sealed in an aluminum pan.

-

Data Acquisition: The sample is typically heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[11]

Experimental Protocol: TGA Analysis

-

Sample Preparation: A small amount of the polymer (5-10 mg) is placed in a TGA pan.

-

Data Acquisition: The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the thermal degradation profile.[12]

Expected Thermal Properties:

| Parameter | Description | Typical Values for Low MW PCL-based materials |

| Tg (°C) | Glass Transition Temperature | -60 °C[11] |

| Tm (°C) | Melting Temperature | 60-65 °C for higher molecular weight PCL[11] |

| Td (°C) | Decomposition Temperature | Degradation typically begins above 200°C. |

Characterization Logic Flow

Caption: Logical flow for the characterization of this compound.

Conclusion

This guide has provided a foundational understanding of the synthesis and characterization of this compound for researchers new to this area. By following the outlined protocols and understanding the expected outcomes from the characterization techniques, scientists can confidently produce and validate this versatile photocurable biomaterial for a wide range of applications in drug development and tissue engineering. The ability to tune the properties of the final material by controlling the molecular weight of the PCL backbone and the degree of acrylation makes this compound a powerful tool in the design of next-generation medical devices and therapeutic systems.

References

- 1. Synthesis, Characterization, and Visible Light Curing Capacity of Polythis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Key Differences Between Caprolactone Acrylate and Other Methacrylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key differences between caprolactone (B156226) acrylate (B77674) and other commonly utilized methacrylates, namely methyl methacrylate (B99206) (MMA), 2-hydroxyethyl methacrylate (HEMA), and poly(ethylene glycol) methyl ether methacrylate (PEGMEMA). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed comparison of their chemical structures, physical and mechanical properties, biocompatibility, and degradation characteristics. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of these materials for advanced applications in the biomedical field.

Core Chemical and Physical Properties

The fundamental differences in the chemical structures of these monomers, particularly the presence of a flexible and biodegradable caprolactone chain in caprolactone acrylate, give rise to a unique set of properties that distinguish it from other methacrylates.

Table 1: Comparison of Core Chemical and Physical Properties

| Property | This compound | Methyl Methacrylate (MMA) | 2-Hydroxyethyl Methacrylate (HEMA) | Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA) |

| Chemical Structure | Contains a methacrylate group and a flexible, biodegradable caprolactone chain. | A simple methyl ester of methacrylic acid. | Contains a hydrophilic hydroxyl group. | Possesses a hydrophilic polyethylene (B3416737) glycol (PEG) chain. |

| Key Functional Groups | Methacrylate, Ester | Methacrylate, Ester | Methacrylate, Hydroxyl | Methacrylate, Ether, Ester |

| Biodegradability | Yes, due to the presence of hydrolyzable ester linkages in the caprolactone chain. | No, the polymer backbone is resistant to hydrolytic degradation. | No, the polymer backbone is non-degradable. | The PEG chain can be susceptible to oxidative degradation, but the methacrylate backbone is non-degradable. |

| Hydrophilicity/ Hydrophobicity | Generally hydrophobic, but can be tailored by varying the caprolactone chain length. | Hydrophobic[1]. | Hydrophilic, capable of forming hydrogels that absorb significant amounts of water[2][3]. | Hydrophilic, with hydrophilicity increasing with the length of the PEG chain[4]. |

| Biocompatibility | Generally considered biocompatible; degradation products are non-toxic. | Biocompatible in its polymerized form (PMMA), but the monomer can exhibit cytotoxicity[5][6][7][8]. | Good biocompatibility, widely used in biomedical applications such as contact lenses[2][3]. | Generally exhibits good biocompatibility and low protein adsorption, often used to create "stealth" surfaces[4]. |

Mechanical Properties: A Comparative Analysis

The mechanical properties of polymers derived from these methacrylates are critical for their application in areas such as tissue engineering scaffolds and medical devices. The incorporation of the caprolactone chain significantly impacts the flexibility and toughness of the resulting polymer.

Table 2: Comparison of Mechanical Properties

| Property | Poly(this compound) | Poly(methyl methacrylate) (PMMA) | Poly(hydroxyethyl methacrylate) (PHEMA) | Poly(ethylene glycol) methyl ether methacrylate) (P(PEGMEMA)) |

| Young's Modulus (MPa) | 0.5 - 80.9 (Varies significantly with formulation)[9][10] | 1800 - 3400[2][4][11][12] | 0.01 - 1 (as a hydrogel); can be up to 400 kPa in some formulations[13][14][15] | Varies with PEG chain length and water content. |

| Tensile Strength (MPa) | 3.0 - 8.3[9] | 30 - 75[1][4][16] | 0.1 - 0.2 (as a hydrogel)[3] | 28 - 46.2 (in blend films)[17][18][19] |

| Elongation at Break (%) | >100 (highly flexible) | 2 - 10[4][20][21][22][23][24] | up to 705% (as a hydrogel)[3] | 67.5 - 150 (in blend films)[17][18] |

Biocompatibility and Degradation

For applications within the body, the biocompatibility and degradation profile of a material are of paramount importance. This compound's biodegradability is a key differentiator.

Table 3: Comparison of Biocompatibility and Degradation

| Property | This compound | Methyl Methacrylate (MMA) | 2-Hydroxyethyl Methacrylate (HEMA) | Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA) |

| In Vitro Cytotoxicity | Generally low cytotoxicity. | Monomer is cytotoxic, with IC50 values ranging from 1 mM to 34 mM depending on the cell line[5][8]. Polymer is generally non-toxic. | Monomer can exhibit cytotoxicity at higher concentrations[7][25][26]. Polymer is generally non-toxic[27][28]. | Generally low cytotoxicity. |

| In Vitro Degradation Rate | Degradable via hydrolysis of ester bonds. Rate is tunable by altering molecular weight and crystallinity. | Non-degradable. | Non-degradable. | Non-degradable backbone. |

| Degradation Products | Caproic acid and other non-toxic byproducts. | Not applicable. | Not applicable. | Not applicable. |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of methacrylate-based polymers using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Material Extraction: Prepare extracts of the test materials by incubating the sterilized polymer samples in a cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.

-

Cell Treatment: Remove the culture medium from the cells and replace it with the material extracts. Include a positive control (e.g., 10% DMSO) and a negative control (fresh culture medium). Incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[7].

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader[7].

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control.

In Vitro Degradation Study

This protocol describes a method for evaluating the hydrolytic degradation of biodegradable polymers.

-

Sample Preparation: Prepare polymer films of known dimensions and weight (e.g., 10 mm x 10 mm x 1 mm). Dry the samples in a vacuum oven until a constant weight is achieved.

-

Degradation Medium: Immerse the samples in phosphate-buffered saline (PBS) at pH 7.4 in sterile containers. The ratio of sample surface area to the volume of PBS should be kept constant.

-

Incubation: Place the containers in an incubator at 37°C with gentle agitation.

-

Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove triplicate samples from the PBS.

-

Analysis:

-

Mass Loss: Gently rinse the samples with deionized water, dry them to a constant weight, and calculate the percentage of mass loss.

-

Molecular Weight Change: Analyze the molecular weight of the dried samples using Gel Permeation Chromatography (GPC).

-

Morphological Changes: Examine the surface morphology of the samples using Scanning Electron Microscopy (SEM).

-

pH of Degradation Medium: Measure the pH of the PBS to monitor the release of acidic degradation products.

-

Visualizing Key Processes and Pathways

Experimental Workflow: Stereolithography for Tissue Engineering Scaffolds

The following diagram illustrates a typical workflow for fabricating tissue engineering scaffolds using stereolithography (SLA), a 3D printing technique that utilizes photopolymerizable resins.

Caption: Stereolithography workflow for scaffold fabrication.

Signaling Pathway: VEGF-Mediated Angiogenesis in Tissue Engineering

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels. This process is vital for the success of engineered tissues. The following diagram illustrates the simplified VEGF signaling pathway.

Caption: Simplified VEGF signaling pathway in angiogenesis.

Conclusion

This compound emerges as a distinct and versatile monomer within the methacrylate family, primarily due to its inherent biodegradability and the tunable flexibility it imparts to its polymers. While traditional methacrylates like MMA and HEMA form rigid or hydrophilic non-degradable polymers, and PEGMEMA offers a route to hydrophilic and bio-inert surfaces, this compound provides a unique combination of properties that are highly desirable for applications in drug delivery and tissue engineering. The ability to control the degradation rate and mechanical properties by adjusting the caprolactone chain length allows for the design of materials tailored to specific biological environments and therapeutic needs. This guide has provided a comparative overview to aid researchers in the selection and application of these important biomaterials.

References

- 1. m.youtube.com [m.youtube.com]

- 2. princeton.edu [princeton.edu]

- 3. Transparent and tough poly(2-hydroxyethyl methacrylate) hydrogels prepared in water/IL mixtures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. designerdata.nl [designerdata.nl]

- 5. Cytotoxic effect of methyl methacrylate on 4 cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An in vitro investigation into the cytotoxicity of methyl methacrylate monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization, and Visible Light Curing Capacity of Polythis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Poly(ε-Caprolactone)-Based Copolymers Bearing Pendant Cyclic Ketals and Reactive Acrylates for the Fabrication of Photocrosslinked Elastomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 12. bangslabs.com [bangslabs.com]

- 13. Time-dependent mechanical characterization of poly(2-hydroxyethyl methacrylate) hydrogels using nanoindentation and unconfined compression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 15. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 16. novusls.com [novusls.com]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Effect of Polyethylene Glycol Methyl Ether Methacrylate on the Biodegradability of Polyvinyl Alcohol/Starch Blend Films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. specialchem.com [specialchem.com]

- 21. Polymethylmethacrylate (PMMA, Acrylic) :: MakeItFrom.com [makeitfrom.com]

- 22. madearia.com [madearia.com]

- 23. The Effect of Poly (Methyl Methacrylate) Content on Chemical, Thermomechanical, Mechanical, and Fatigue Life Characteristics of Ternary PC/ABS/PMMA Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. HEMA-induced cytotoxicity: oxidative stress, genotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In vitro cytotoxicity of melanized poly(2-hydroxyethyl methacrylate) hydrogels, a novel class of ocular biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biocompatibility of Caprolactone Acrylate for Medical Use

Abstract

Polycaprolactone (B3415563) (PCL), a biodegradable aliphatic polyester (B1180765), has garnered significant attention for biomedical applications due to its excellent biocompatibility, controlled degradation kinetics, and approval by the U.S. Food and Drug Administration (FDA) for various medical devices.[1][2] The functionalization of PCL into caprolactone (B156226) acrylate (B77674) (PCLA) allows for photopolymerization, enabling the fabrication of complex structures like tissue engineering scaffolds and drug delivery systems through techniques such as stereolithography.[3][4] This technical guide provides a comprehensive analysis of the biocompatibility of cross-linked PCLA, synthesizing data from in vitro and in vivo studies. It details experimental protocols for key biocompatibility assessments, presents quantitative data in structured tables, and visualizes critical biological pathways and experimental workflows. The findings confirm that while residual monomers can present cytotoxic risks, properly polymerized and purified PCLA demonstrates a high degree of biocompatibility, characterized by minimal cytotoxicity, a manageable inflammatory response that resolves over time, and degradation into non-toxic, metabolizable by-products.[5][6] This document is intended for researchers, scientists, and drug development professionals working to leverage PCLA in next-generation medical applications.

Introduction

Biodegradable polymers are foundational to advances in tissue engineering, regenerative medicine, and controlled drug delivery.[7] Among these, poly(ε-caprolactone) (PCL) is a semi-crystalline polyester distinguished by its slow degradation rate (2-4 years), making it ideal for long-term implantable devices.[1][7] PCL is known for its high permeability to drugs and excellent biocompatibility.[2][6]

To enhance its processability, particularly for additive manufacturing techniques like 3D printing, PCL is often chemically modified.[3] Acrylation of PCL polyols results in polycaprolactone acrylate (PCLA), a resin that can be rapidly cured into a cross-linked network using light (photopolymerization).[8][9] This capability allows for the precise fabrication of scaffolds with controlled architecture.[3] The biocompatibility of the final, cross-linked PCLA device is paramount to its clinical success. This guide explores the critical aspects of PCLA's interaction with biological systems, from the cellular level to the systemic host response.

Material Synthesis and Characterization

PCLA resins are typically synthesized by reacting PCL polyols (e.g., PCL diol or triol) with acryloyl chloride or acrylic acid.[4][8] The molecular weight and functionality (di-, tri-acrylate) of the prepolymer are key parameters that determine the mechanical properties, degradation rate, and cross-linking density of the final cured network.[3]

Experimental Protocol: Synthesis of Polycaprolactone Diacrylate (PCLDA)

A common method for synthesizing PCLDA involves the acrylation of PCL diol.[4]

-

Drying: Polycaprolactone diol is dried under a vacuum at an elevated temperature (e.g., 130°C) for several hours to remove any residual water.

-

Reaction Setup: The dried PCL diol is dissolved in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in a reaction vessel under an inert nitrogen atmosphere.

-

Acrylation: An excess of acryloyl chloride is added dropwise to the solution, often in the presence of a proton scavenger like triethylamine (B128534) (TEA) or potassium carbonate (K2CO3), at a reduced temperature (e.g., 0°C) to control the reaction rate.[4][10]

-

Reaction: The mixture is allowed to warm to room temperature and stirred for approximately 24 hours to ensure the complete reaction of the hydroxyl end groups.[8]

-

Purification: The resulting mixture is filtered to remove the salt by-product (e.g., triethylammonium (B8662869) chloride). The polymer solution is then washed sequentially with acidic, basic, and neutral aqueous solutions to remove unreacted reagents.

-

Isolation: The final PCLDA product is isolated by precipitating the polymer solution into a non-solvent like cold methanol (B129727) or by evaporating the solvent under reduced pressure.

-

Verification: Successful synthesis is confirmed using analytical techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which will show the appearance of characteristic peaks corresponding to the acrylate groups.[8][9]

Workflow for PCLA Scaffold Fabrication

Figure 1: General workflow for the synthesis and fabrication of cross-linked PCLA scaffolds.

Data Presentation: Mechanical Properties

The mechanical properties of photopolymerized PCLA are critical for load-bearing applications and can be tailored by adjusting the prepolymer structure.

| PCLA Type | Compressive Modulus (MPa) | Compressive Strength (MPa) | Reference |

| Polycaprolactone-530 Diacrylate (PCL530DA) | 65.7 ± 12.7 | 5.3 ± 0.29 | [8][9] |

| Glycerol-3 Caprolactone Triacrylate (Glycerol-3CL-TA) | 80.9 ± 6.1 | 8.3 ± 0.18 | [8][9] |

| Glycerol-6 Caprolactone Triacrylate (Glycerol-6CL-TA) | 32.1 ± 4.1 | 3.0 ± 0.53 | [8][9] |

Table 1: Representative mechanical properties of different photopolymerized PCL acrylate formulations.

Biocompatibility Assessment: In Vitro Studies

In vitro tests provide the first crucial screening of a material's biocompatibility, primarily by assessing its potential to cause cell death (cytotoxicity) and its ability to support cellular functions like adhesion and growth.[11][12]

Cytotoxicity Assays

A critical distinction must be made between the unpolymerized this compound monomer and the final cross-linked polymer. Safety data for the monomer often indicates hazards such as skin toxicity and irritation.[13][14] These risks are primarily associated with residual, unreacted monomer that may leach from an improperly cured or purified device. Therefore, thorough post-fabrication purification is essential. Studies on fully polymerized PCLA scaffolds consistently demonstrate non-cytotoxicity.[3][5]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15]

-

Material Preparation: Cross-linked PCLA samples are sterilized (e.g., with ethylene (B1197577) oxide or 70% ethanol (B145695) followed by UV exposure). Extracts are prepared by incubating the material in a cell culture medium (e.g., DMEM) for 24-72 hours at 37°C, according to ISO 10993-5 standards.

-

Cell Culture: A relevant cell line, such as human gingival fibroblasts (HGFs) or mouse osteoblasts (MC3T3), is seeded into a 96-well plate and cultured until a sub-confluent monolayer is formed.[4][15]

-

Exposure: The original culture medium is replaced with the material extracts. A negative control (fresh medium) and a positive control (e.g., medium with dilute phenol) are included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The extract medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Quantification: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability remains above 70%.

Data Presentation: In Vitro Cytotoxicity

| Material | Cell Line | Time Point | Cell Viability (%) | Biocompatibility | Reference |

| Photopolymerized PCLA | Murine Stem Cells | - | No detrimental effects | Biocompatible | [3] |

| PCLA Networks | MC3T3 Osteoblasts | - | Supported cell attachment | Biocompatible | [4][10] |

| PCLA Networks | SPL201 Schwann Cells | - | Supported cell attachment | Biocompatible | [4][10] |

| 3D Printed PCL Scaffold | - | 60 days | - | Non-cytotoxic | [5] |

Table 2: Summary of in vitro cytotoxicity and cell response findings for various PCLA-based materials.

Biocompatibility Assessment: In Vivo Studies

In vivo testing provides information on the complex interactions between the material and a living organism, including tissue response, inflammation, and systemic effects.[11][16]

Implantation and Local Tissue Response

Subcutaneous implantation is a standard preliminary test to evaluate the local tissue response to a biomaterial.[16][17] A biocompatible material is expected to elicit an initial, acute inflammatory response related to the surgical trauma, which should resolve over time, leading to the formation of a thin, fibrous capsule surrounding the implant.[5] In contrast, a non-biocompatible material may cause a prolonged, chronic inflammatory response, extensive fibrous encapsulation, and tissue necrosis.[17] Studies on PCL and PCLA have shown that while most formulations are well-tolerated, some composites (e.g., with silver nanoparticles) can provoke a chronic inflammatory infiltrate and a foreign body reaction.[5][17][18]

Experimental Protocol: In Vivo Subcutaneous Implantation (Rat Model)

This protocol is based on the guidelines of ISO 10993-6: Tests for local effects after implantation.[16]

-

Animal Model: Adult male Wistar rats (e.g., 350-400g) are commonly used.[16][18] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[17]

-

Material Preparation: Sterilized PCLA scaffolds of a defined size are prepared.

-

Surgical Procedure: The animals are anesthetized. The dorsal region is shaved and disinfected. Small incisions are made through the skin, and subcutaneous pockets are created by blunt dissection.

-

Implantation: One PCLA scaffold is placed into each subcutaneous pocket. The incisions are then closed with sutures.

-

Post-Operative Care: Animals are monitored for signs of distress, and analgesics are administered as required.

-

Explantation: At predetermined time points (e.g., 2, 4, 6, 12 weeks), the animals are euthanized.[18] The implants and surrounding tissue are carefully excised.

-

Histological Analysis: The tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin, H&E). The sections are then examined under a microscope to evaluate the thickness of the fibrous capsule, the presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), and signs of tissue integration or degradation.

Inflammatory Response and Macrophage Polarization

The host's inflammatory response to an implanted material is largely mediated by macrophages. These cells can adopt different phenotypes: a pro-inflammatory (M1) profile that helps clear debris, and an anti-inflammatory/pro-healing (M2) profile that promotes tissue repair and regeneration.[19] An ideal biomaterial should promote a timely switch from an M1 to an M2 dominant response. The expression of specific genes can be quantified using techniques like quantitative polymerase chain reaction (qPCR) to track this process.[19]

Figure 2: Simplified signaling pathway of the macrophage response to an implanted biomaterial.

Data Presentation: Inflammatory Gene Expression

The table below summarizes representative data on the fold change in gene expression for key inflammatory markers in tissue surrounding PCL-based composite implants relative to a pure PCL control.

| Gene Marker | Phenotype | Time Point: 14 Days | Time Point: 30 Days | Interpretation | Reference |

| IL-6 | Pro-inflammatory (M1) | ↑ | ↓ | Initial inflammation resolving over time | [19] |

| CCR7 | Pro-inflammatory (M1) | ↑ | ↓ | Initial inflammation resolving over time | [19] |

| IL-10 | Anti-inflammatory (M2) | ↑ (6-fold) | ↔ | Peak anti-inflammatory response at 14 days | [19] |

| Arg1 | Anti-inflammatory (M2) | ↑ | ↑ | Sustained pro-healing response | [19] |

Table 3: Relative gene expression changes for inflammatory markers in response to PCL-based composite scaffolds in vivo. (↑ Increased, ↓ Decreased, ↔ No significant change).

Biodegradation and Metabolite Clearance

The "bio" in biocompatibility also encompasses how the material degrades and how its by-products are handled by the body. The PCL backbone degrades via the hydrolytic cleavage of its ester bonds.[6][20] This is a slow process that results in a decrease in molecular weight over time.[21]

The ultimate degradation products of PCL are non-toxic α-hydroxy acids, primarily 6-hydroxycaproic acid.[6] These small molecules are water-soluble and are safely metabolized by cells through pathways like the Krebs cycle or are eliminated from the body via urine.[22] This favorable degradation profile is a key reason for PCL's widespread use in resorbable medical devices.

Figure 3: Logical flow of PCLA degradation from a solid implant to metabolic clearance.

Conclusion and Future Outlook

The evidence strongly supports that this compound, when properly formulated, photopolymerized, and purified to remove residual monomers, is a biocompatible material suitable for a wide range of medical applications. In vitro studies confirm its low cytotoxicity and ability to support cell growth, while in vivo models demonstrate a manageable and resolving inflammatory response, culminating in good tissue integration. Furthermore, its slow degradation into non-toxic, metabolizable by-products underscores its safety for long-term implantation.

Future research will likely focus on enhancing the bioactivity of PCLA scaffolds by creating composites with osteoinductive ceramics (like hydroxyapatite) or bioactive glasses.[1][19] Additionally, modulating the degradation rate by copolymerizing caprolactone with other monomers like lactide will allow for more precise control over the scaffold's lifespan to match the healing timeline of specific tissues.[21] The continued development of PCLA-based materials holds significant promise for advancing the fields of tissue engineering and regenerative medicine.

References

- 1. Biomedical Applications of Polycaprolactone (PCL) Composites: Structure, Properties, and Future Prospects | Journal of Research Updates in Polymer Science [lifescienceglobal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Controlled degradation of polycaprolactone-based micropillar arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Visible Light Curing Capacity of Polythis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. saliterman.umn.edu [saliterman.umn.edu]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. scipoly.com [scipoly.com]

- 14. This compound MSDS CasNo.110489-05-9 [m.lookchem.com]

- 15. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 16. Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preliminary Biocompatibility Tests of Poly-ε-Caprolactone/Silver Nanofibers in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Kinetic Degradation and Biocompatibility Evaluation of Polycaprolactone-Based Biologics Delivery Matrices for Regenerative Engineering of the Rotator Cuff - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Thermal Landscape: A Technical Guide to the Glass Transition Temperature of Caprolactone Acrylates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical thermal property of caprolactone (B156226) acrylate (B77674) formulations: the glass transition temperature (Tg). Understanding and controlling the Tg is paramount in the development of advanced materials for drug delivery, tissue engineering, and medical devices. This guide provides a comprehensive overview of Tg for various caprolactone acrylate systems, detailed experimental protocols for its determination, and an exploration of the key factors influencing this crucial parameter.

Introduction: The Significance of Glass Transition Temperature in Caprolactone Acrylates

Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester (B1180765) renowned for its tunable mechanical properties and degradation kinetics.[1] Functionalization of PCL with acrylate groups allows for the formation of crosslinked networks through photopolymerization, creating robust materials with tailored characteristics. The glass transition temperature (Tg) of these formulations marks the transition from a rigid, glassy state to a more flexible, rubbery state. This transition profoundly impacts the material's mechanical strength, flexibility, degradation rate, and drug release profile, making Tg a critical design parameter. For instance, a formulation with a Tg below physiological temperature will be soft and pliable in the body, whereas a Tg above this temperature will result in a rigid implant.

Quantitative Analysis of Glass Transition Temperatures

The following tables summarize the glass transition temperatures of various caprolactone (meth)acrylate monomers and copolymer networks. This data provides a valuable reference for formulation development.

Table 1: Glass Transition Temperatures of Hydroxyl-Terminated Caprolactone (Meth)Acrylate Monomers (Placcel® FA and FM Series)

| Product Name | Molecular Weight ( g/mol ) | Moles of Caprolactone (per (meth)acrylate) | Glass Transition Temperature (Tg), °C |

| Acrylates (FA Series) | |||

| FA 1 | 230 | 1 | -24 |

| FA 2 | 344 | 2 | -12 |

| FA 3 | 458 | 3 | Not Specified |

| FA 5 | 686 | 5 | Not Specified |

| Methacrylates (FM Series) | |||

| FM 1 | 244 | 1 | -60 |

| FM 2 | 358 | 2 | -20 |

| FM 3 | 473 | 3 | Not Specified |

| FM 4 | 586 | 4 | Not Specified |

| FM 5 | 701 | 5 | Not Specified |

Data sourced from Daicel ChemTech, Inc. product literature.[2]

Table 2: Glass Transition Temperatures of Poly(ε-caprolactone)/Poly(hydroxyethyl acrylate) Copolymer Networks

| PCL Content (%) | Glass Transition Temperature (Tg) of PCL Phase, °C |

| 100 | 22 ± 1 |

| 70 | 7 ± 1.5 |

| 50 | 7 ± 1.5 |

| 30 | 7 ± 1.5 |

Data sourced from a study on biodegradable poly(ε-caprolactone)/poly(hydroxyethyl acrylate) networks.[3]

Factors Influencing the Glass Transition Temperature

The Tg of this compound formulations is not a fixed value but is influenced by a multitude of factors at the molecular level. A thorough understanding of these factors is crucial for designing materials with specific thermal and mechanical properties.

Molecular Weight of the Caprolactone Chain

As the molecular weight of the polycaprolactone (B3415563) chain increases, the Tg generally increases.[1] Longer chains have reduced mobility and require more thermal energy to transition from a glassy to a rubbery state. However, for very high molecular weight PCL, the Tg may plateau.

Functionality (Diacrylate, Triacrylate, etc.)

The functionality of the this compound monomer plays a significant role in the crosslink density of the final polymer network. Higher functionality monomers, such as triacrylates, lead to a more densely crosslinked network. This increased crosslinking restricts the mobility of the polymer chains, resulting in a higher Tg.

Copolymer Composition

Incorporating other monomers to form copolymers with this compound can significantly alter the Tg. The effect of the comonomer on the Tg depends on its own glass transition temperature and its miscibility with the polycaprolactone segments. For instance, copolymerization with a monomer that has a higher Tg can lead to an overall increase in the Tg of the resulting copolymer.[4]

Crosslinking Density

The degree of crosslinking in the cured polymer network is a primary determinant of Tg. A higher crosslink density, achieved through factors like higher monomer functionality or increased UV exposure during photopolymerization, restricts segmental motion and elevates the Tg.

Experimental Protocols for Tg Determination

The accurate determination of Tg is essential for material characterization and quality control. Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are the two most common techniques employed for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.

Experimental Workflow for DSC Analysis

Caption: Workflow for Tg determination using DSC.

Detailed DSC Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound formulation into an aluminum DSC pan. For liquid resins, ensure the pan is hermetically sealed to prevent volatilization. For cured films, a small, flat section of the film should be used.

-

Instrument Parameters:

-

Heating/Cooling Rate: A typical rate is 10 °C/min.[5] Slower rates can improve resolution, while faster rates can enhance the signal but may cause a slight shift in the measured Tg.

-

Temperature Range: The temperature range should encompass the expected Tg, typically from -80 °C to 100 °C for many caprolactone-based systems.[5]

-

Purge Gas: An inert gas, such as nitrogen, is used to prevent oxidation of the sample.

-

-

Data Analysis: The Tg is typically determined from the second heating scan to erase any previous thermal history of the sample. The midpoint of the inflection in the heat flow curve is reported as the glass transition temperature.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining Tg. It measures the mechanical properties of a material as a function of temperature, frequency, or time. The glass transition is characterized by a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') and tan delta (the ratio of loss modulus to storage modulus).

Experimental Workflow for DMA Analysis

Caption: Workflow for Tg determination using DMA.

Detailed DMA Protocol:

-

Sample Preparation: For DMA analysis, a solid, uniform sample is required. Liquid resins must be cured into a film of appropriate dimensions (e.g., rectangular bar for tensile or cantilever testing).[6] Ensure the cured film is free of bubbles and has a uniform thickness.

-

Instrument Parameters:

-

Data Analysis: The Tg can be identified from the peak of the loss modulus (E'') curve or the peak of the tan delta curve. The peak of the tan delta is often reported as the glass transition temperature.

Logical Relationship of Factors Influencing Tg

The interplay of molecular structure and processing conditions dictates the final glass transition temperature of a this compound formulation. This relationship can be visualized as a logical flow.

Caption: Factors influencing the final Tg.

Conclusion

The glass transition temperature is a fundamental property of this compound formulations that governs their performance in a wide range of biomedical applications. By carefully selecting the molecular weight of the PCL precursor, the functionality of the acrylate monomer, and the copolymer composition, and by controlling the curing process, researchers and developers can precisely tune the Tg to meet the specific requirements of their intended application. The experimental protocols outlined in this guide provide a robust framework for the accurate and reproducible measurement of this critical parameter, facilitating the rational design of next-generation biomaterials.

References

- 1. Synthesis, Characterization, and Visible Light Curing Capacity of Polythis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. daicelchemtech.com [daicelchemtech.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Poly(ε-Caprolactone)-Based Copolymers Bearing Pendant Cyclic Ketals and Reactive Acrylates for the Fabrication of Photocrosslinked Elastomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample Preparation – DMA – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Mechanically tunable resins based on acrylate-based resin for digital light processing (DLP) 3D printing - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Molecular Weight on the Viscosity of Caprolactone Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical relationship between molecular weight and the viscosity of caprolactone (B156226) acrylate (B77674) resins. Understanding this relationship is paramount for applications in drug delivery, medical device fabrication, and 3D printing, where precise control over material properties is essential for performance and efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates fundamental concepts through logical diagrams.

Core Principle: Molecular Weight and Viscosity Interdependence